Salirasib

Catalog No.
S542350
CAS No.
162520-00-5
M.F
C22H30O2S
M. Wt
358.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salirasib

CAS Number

162520-00-5

Product Name

Salirasib

IUPAC Name

2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbenzoic acid

Molecular Formula

C22H30O2S

Molecular Weight

358.5 g/mol

InChI

InChI=1S/C22H30O2S/c1-17(2)9-7-10-18(3)11-8-12-19(4)15-16-25-21-14-6-5-13-20(21)22(23)24/h5-6,9,11,13-15H,7-8,10,12,16H2,1-4H3,(H,23,24)/b18-11+,19-15+

InChI Key

WUILNKCFCLNXOK-CFBAGHHKSA-N

SMILES

Array

solubility

Soluble in DMSO, not soluble in water.

Synonyms

farnesylthiosalicylic acid, S-farnesylthiosalicylic acid, S-trans,trans-farnesylthiosalicylic acid, salirasib

Canonical SMILES

CC(=CCCC(=CCCC(=CCSC1=CC=CC=C1C(=O)O)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CSC1=CC=CC=C1C(=O)O)/C)/C)C

The exact mass of the compound Salirasib is 358.19665 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 685986. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Salirasib (Farnesylthiosalicylic acid) is a synthetic S-farnesylcysteine mimetic and a potent pan-Ras inhibitor. Unlike conventional enzymatic inhibitors, Salirasib acts as a competitive antagonist at the plasma membrane, dislodging active, prenylated Ras proteins from their membrane anchorage sites and facilitating their cytosolic degradation [1]. From a procurement and handling perspective, Salirasib is a highly lipophilic compound that is insoluble in water but exhibits excellent solubility in anhydrous DMSO (up to 72 mg/mL) and ethanol . Its specific mechanism of action and physicochemical profile make it a critical tool compound for researchers developing advanced lipid-based formulations and those investigating Ras-driven pathways that are refractory to standard targeted therapies.

Substituting Salirasib with other Ras-pathway inhibitors fundamentally alters the experimental model and therapeutic scope. Farnesyltransferase inhibitors (FTIs) like Tipifarnib or Lonafarnib are often considered as alternatives; however, they fail to block KRAS and NRAS because these isoforms undergo alternative prenylation (geranylgeranylation) via GGTase I when farnesyltransferase is inhibited [1]. Salirasib bypasses this resistance mechanism by competing for the membrane docking sites of already prenylated Ras, regardless of the specific lipid modification. Furthermore, while modern covalent inhibitors like Sotorasib offer high potency, they are strictly limited to the KRAS G12C mutation [2]. Salirasib provides pan-Ras inhibition (HRAS, KRAS, NRAS), making it indispensable for procurement in studies involving non-G12C mutations (e.g., G12D, G12V) where highly specific covalent inhibitors are entirely inactive.

Efficacy Against FTI-Resistant Ras Isoforms

Farnesyltransferase inhibitors (FTIs) like Tipifarnib successfully block HRAS farnesylation but fail to prevent the membrane localization of KRAS and NRAS due to compensatory geranylgeranylation. Salirasib acts downstream of the prenylation step, competitively dislodging both farnesylated and geranylgeranylated Ras from the plasma membrane [1].

Evidence DimensionMembrane localization of KRAS/NRAS
Target Compound DataSalirasib (Dislodges active KRAS/NRAS from membrane regardless of prenylation type)
Comparator Or BaselineTipifarnib (Fails to prevent KRAS/NRAS membrane binding due to GGTase I bypass)
Quantified DifferenceMaintained mechanism of action against KRAS/NRAS vs. complete loss of efficacy via alternative prenylation.
ConditionsKRAS/NRAS driven cellular models

Crucial for selecting a tool compound in KRAS/NRAS models where standard FTIs are rendered ineffective by alternative prenylation pathways.

Pan-Ras Coverage vs. Mutation-Specific Inhibition

While Sotorasib is a highly effective clinical inhibitor, its covalent binding mechanism restricts its activity exclusively to the KRAS G12C mutation. Salirasib, by mimicking the conserved farnesylcysteine C-terminus common to all Ras isoforms, provides broad-spectrum (pan-Ras) inhibition across HRAS, KRAS, and NRAS, including non-G12C mutations like G12D and G12V[1].

Evidence DimensionIsoform and mutation target scope
Target Compound DataSalirasib (Pan-Ras activity across HRAS, KRAS, NRAS and multiple mutation variants)
Comparator Or BaselineSotorasib (Activity restricted strictly to KRAS G12C)
Quantified DifferenceBroad isoform coverage vs. single-mutation specificity.
ConditionsPan-Ras or non-G12C mutated in vitro models

Ensures buyers select the correct compound for screening panels or models driven by non-G12C Ras mutations where Sotorasib cannot be used.

Solubility Profile and Formulation Processability

Salirasib is highly lipophilic and completely insoluble in aqueous buffers, which can lead to precipitation and assay failure if improperly handled. However, it demonstrates high solubility in anhydrous DMSO (up to 72 mg/mL or ~200 mM). For in vivo applications, it requires specialized vehicle formulations, such as PEG300/Tween80 mixtures, corn oil, or encapsulation in PLGA-DSPE-PEG nanoparticles to maintain bioavailability and prevent aggregation[1].

Evidence DimensionSolubility limit and vehicle requirement
Target Compound DataSalirasib in DMSO (Solubility up to 72 mg/mL)
Comparator Or BaselineSalirasib in water (Insoluble)
Quantified Difference>72 mg/mL difference in solubility requiring specific solvent/vehicle systems.
ConditionsIn vitro stock preparation and in vivo vehicle formulation

Alerts procurement and laboratory teams to the necessity of purchasing compatible excipients (e.g., PEG300, Tween80, PLGA) for successful assay formulation.

Serum-Dependent Cellular Potency and Assay Reproducibility

The in vitro potency of Salirasib is highly sensitive to the presence of serum proteins due to its lipophilic nature. In hepatocarcinoma cell lines, Salirasib demonstrated an IC50 of 60–85 µM under serum-free conditions, whereas the IC50 increased to approximately 150 µM when cultured with standard fetal bovine serum (FBS)[1].

Evidence DimensionIC50 for cell growth inhibition
Target Compound DataSalirasib in serum-free conditions (IC50 60–85 µM)
Comparator Or BaselineSalirasib in serum-supplemented conditions (IC50 ~150 µM)
Quantified Difference~2-fold increase in potency under serum-starved conditions.
ConditionsIn vitro cell viability assays (HepG2, Huh7)

Guides researchers to optimize assay conditions via serum starvation, ensuring reproducible IC50 data while minimizing the amount of compound consumed per experiment.

Pan-Ras Pathway Screening and Non-G12C Modeling

Because Salirasib dislodges all Ras isoforms from the plasma membrane, it is the preferred procurement choice for laboratories establishing baselines in non-G12C KRAS models (e.g., G12D, G12V) or NRAS-driven melanomas, where mutation-specific inhibitors like Sotorasib are structurally incompatible [1].

Development of Advanced Nanoparticle Delivery Systems

Due to its high lipophilicity and aqueous insolubility, Salirasib serves as an excellent payload for materials scientists and formulation chemists developing novel drug delivery systems, such as PLGA-DSPE-PEG hybrid nanoparticles or cyclodextrin inclusion complexes, aimed at improving the bioavailability of hydrophobic targeted therapies [2].

Overcoming FTI-Resistance in Cellular Assays

Salirasib is utilized in molecular biology workflows to study Ras signaling in models that have developed resistance to farnesyltransferase inhibitors (FTIs) via the GGTase I alternative prenylation pathway, providing a reliable method to achieve downstream Ras degradation[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

358.19665137 Da

Monoisotopic Mass

358.19665137 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MZH0OM550M

Pharmacology

Salirasib is a salicylic acid derivative with potential antineoplastic activity. Salirasib dislodges all Ras isoforms from their membrane-anchoring sites, thereby preventing activation of RAS signaling cascades that mediated cell proliferation, differentiation, and senescence. RAS signaling is believed to be abnormally activated in one-third of human cancers, including cancers of the pancreas, colon, lung and breast.

MeSH Pharmacological Classification

Enzyme Inhibitors

Other CAS

162520-00-5

Wikipedia

Salirasib

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1. Neurath, A. Robert; Lackman-Smith, Carol. Prevention of human immunodeficiency virus type 1 transmission by pharmaceuticals targeted to host proteins required for virus infection? Consideration of Farnesyl thiosalicylic acid, a Ras inhibitor. Journal of Antivirals & Antiretrovirals (2009), 1(2), 072-075. CODEN: JAAOC9 ISSN:1948-5964. AN 2010:397564
2. Yaari-Stark, Shira; Shaked, Maayan; Nevo-Caspi, Yael; Jacob-Hircsh, Jasmine; Shamir, Ron; Rechavi, Gideon; Kloog, Yoel. Ras inhibits endoplasmic reticulum stress in human cancer cells with amplified Myc. International Journal of Cancer (2010), 126(10), 2268-2281. CODEN: IJCNAW ISSN:0020-7136. CAN 152:451033 AN 2010:392292
3. Tsimberidou, Apostolia Maria; Rudek, Michelle A.; Hong, David; Ng, Chaan S.; Blair, Jessica; Goldsweig, Howard; Kurzrock, Razelle. Phase 1 first-in-human clinical study of S-trans, trans-farnesylthiosalicylic acid (salirasib) in patients with solid tumors. Cancer Chemotherapy and Pharmacology (2010), 65(2), 235-241. CODEN: CCPHDZ ISSN:0344-5704. CAN 152:421750 AN 2009:1464193
4. Goldberg, Liat; Haklai, Roni; Bauer, Victor; Heiss, Aaron; Kloog, Yoel. New Derivatives of Farnesylthiosalicylic Acid (Salirasib) for Cancer Treatment: Farnesylthiosalicylamide Inhibits Tumor Growth in Nude Mice Models. Journal of Medicinal Chemistry (2009), 52(1), 197-205. CODEN: JMCMAR ISSN:0022-2623. CAN 150:28393 AN 2008:1500762
5. Goldberg, Liat; Ocherashvilli, Aharon; Daniels, Dianne; Last, David; Cohen, Zvi R.; Tamar, Gregory; Kloog, Yoel; Mardor, Yael. Salirasib (farnesyl thiosalicylic acid) for brain tumor treatment: a convection-enhanced drug delivery study in rats. Molecular Cancer Therapeutics (2008), 7(11), 3609-3616. CODEN: MCTOCF ISSN:1535-7163. CAN 150:70750 AN 2008:1353107
6. Zhao, Ming; He, Ping; Xu, Linping; Hidalgo, Manuel; Laheru, Dan; Rudek, Michelle A. Determination of salirasib (S-trans,trans-farnesylthiosalicylic acid) in human plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography, B: Analytical Technologies in the Biomedical and Life Sciences (2008), 869(1-2), 142-145. CODEN: JCBAAI ISSN:1570-0232. CAN 149:69463 AN 2008:722666
7. Rotblat, Barak; Ehrlich, Marcello; Haklai, Roni; Kloog, Yoel. The Ras inhibitor farnesylthiosalicylic acid (Salirasib) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer. Methods in Enzymology (2008), 439(Small GTPAses in Disease, Part B), 467-489. CODEN: MENZAU ISSN:0076-6879. CAN 149:94412 AN 2008:622547
8. Haklai, Roni; Elad-Sfadia, Galit; Egozi, Yaakov; Kloog, Yoel. Orally administered FTS (salirasib) inhibits human pancreatic tumor growth in nude mice. Cancer Chemotherapy and Pharmacology (2007), Volume Date 2008, 61(1), 89-96. CODEN: CCPHDZ ISSN:0344-5704. CAN 148:205540 AN 2007:1108791
9. Zundelevich, Adi; Elad-Sfadia, Galit; Haklai, Ronit; Kloog, Yoel. Suppression of lung cancer tumor growth in a nude mouse model by the Ras inhibitor salirasib (farnesylthiosalicylic acid). Molecular Cancer Therapeutics (2007), 6(6), 1765-1773. CODEN: MCTOCF ISSN:1535-7163. CAN 147:250093 AN 2007:654894
10. Blum, Roy; Elkon, Ran; Yaari, Shira; Zundelevich, Adi; Jacob-Hirsch, Jasmine; Rechavi, Gideon; Shamir, Ron; Kloog, Yoel. Gene Expression Signature of Human Cancer Cell Lines Treated with the Ras Inhibitor Salirasib (S-Farnesylthiosalicylic Acid). Cancer Research (2007), 67(7), 3320-3328. CODEN: CNREA8 ISSN:0008-5472. CAN 146:454468 AN 2007:445719
11. Yaari-Stark Shira; Shaked Maayan; Nevo-Caspi Yael; Jacob-Hircsh Jasmine; Shamir Ron; Rechavi Gideon; Kloog Yoel Ras inhibits endoplasmic reticulum stress in human cancer cells with amplified Myc. International journal of cancer. Journal international du cancer (2010), 126(10), 2268-81. Journal code: 0042124. E-ISSN:1097-0215. PubMed ID 19998334 AN 2010215169
12. Goldberg Liat; Haklai Roni; Bauer Victor; Heiss Aaron; Kloog Yoel New derivatives of farnesylthiosalicylic acid (salirasib) for cancer treatment: farnesylthiosalicylamide inhibits tumor growth in nude mice models. Journal of medicinal chemistry (2009), 52(1), 197-205. Journal code: 9716531. E-ISSN:1520-4804. PubMed ID 19072665 AN 2009046646
13. Goldberg Liat; Ocherashvilli Aharon; Daniels Dianne; Last David; Cohen Zvi R; Tamar Gregory; Kloog Yoel; Mardor Yael Salirasib (farnesyl thiosalicylic acid) for brain tumor treatment: a convection-enhanced drug delivery study in rats. Molecular cancer therapeutics (2008), 7(11), 3609-16. Journal code: 101132535. ISSN:1535-7163. PubMed ID 19001442 AN 2008732623
14. Zhao Ming; He Ping; Xu Linping; Hidalgo Manuel; Laheru Dan; Rudek Michelle A Determination of salirasib (S-trans,trans-farnesylthiosalicylic acid) in human plasma using liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences (2008), 869(1-2), 142-5. Journal code: 101139554. ISSN:1570-0232. PubMed ID 18534927 AN 2008385208
15. Rotblat Barak; Ehrlich Marcello; Haklai Roni; Kloog Yoel The Ras inhibitor farnesylthiosalicylic acid (Salirasib) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer. Methods in enzymology (2008), 439 467-89. Journal code: 0212271. ISSN:0076-6879. PubMed ID 18374183 AN 2008216519
16. Haklai Roni; Elad-Sfadia Galit; Egozi Yaakov; Kloog Yoel Orally administered FTS (salirasib) inhibits human pancreatic tumor growth in nude mice. Cancer chemotherapy and pharmacology (2008), 61(1), 89-96. Journal code: 7806519. ISSN:0344-5704. PubMed ID 17909812 AN 2007588457
17. Zundelevich Adi; Elad-Sfadia Galit; Haklai Ronit; Kloog Yoel Suppression of lung cancer tumor growth in a nude mouse model by the Ras inhibitor salirasib (farnesylthiosalicylic acid). Molecular cancer therapeutics (2007), 6(6), 1765-73. Journal code: 101132535. ISSN:1535-7163. PubMed ID 17541036 AN 2007357125
18. Blum Roy; Elkon Ran; Yaari Shira; Zundelevich Adi; Jacob-Hirsch Jasmine; Rechavi Gideon; Shamir Ron; Kloog Yoel Gene expression signature of human cancer cell lines treated with the ras inhibitor salirasib (S-farnesylthiosalicylic acid). Cancer research (2007), 67(7), 3320-8. Journal code: 2984705R. ISSN:0008-5472. PubMed ID 17409441 AN 2007232983

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